molecular formula C14H15NO2S2 B12224571 Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate CAS No. 84645-47-6

Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate

Cat. No.: B12224571
CAS No.: 84645-47-6
M. Wt: 293.4 g/mol
InChI Key: MEJLKEYKUAVJRR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate is a thiazole derivative, a class of compounds known for their diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

The synthesis of Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .

Biological Activity

Ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate is a thiazole derivative notable for its diverse biological activities. This compound features a unique thiazole ring structure, which is often associated with various pharmacological effects. This article will explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H15NO2S2
  • Molecular Weight : 299.40 g/mol
  • CAS Number : 84645-47-6
  • IUPAC Name : this compound

Antidiabetic Activity

Research indicates that this compound may possess significant antidiabetic properties. Thiazole derivatives are known to lower blood glucose levels through various mechanisms, including the inhibition of key metabolic enzymes involved in glucose regulation. Preliminary studies suggest that this compound may enhance insulin sensitivity and promote glucose uptake in cells .

Antioxidant Properties

The compound has shown potential as an antioxidant, which is crucial for combating oxidative stress linked to numerous chronic diseases. Antioxidants help neutralize free radicals, thus protecting cellular integrity and function .

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungi. The compound's structural characteristics contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to reduced glucose production in the liver and increased glucose uptake in peripheral tissues.
  • Receptor Interaction : this compound might interact with cellular receptors, modulating signaling pathways that regulate metabolism and inflammation.
  • Oxidative Stress Reduction : By acting as an antioxidant, this compound reduces oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities of this compound:

StudyFocusFindings
Antidiabetic EffectsDemonstrated significant reduction in blood glucose levels in diabetic models.
Antimicrobial ActivityShowed effectiveness against multiple bacterial strains (e.g., E. coli, S. aureus).
Antioxidant PropertiesExhibited strong free radical scavenging activity comparable to known antioxidants like gallic acid.

Properties

CAS No.

84645-47-6

Molecular Formula

C14H15NO2S2

Molecular Weight

293.4 g/mol

IUPAC Name

ethyl 2-(3-benzyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C14H15NO2S2/c1-2-17-13(16)8-12-10-19-14(18)15(12)9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3

InChI Key

MEJLKEYKUAVJRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=S)N1CC2=CC=CC=C2

Origin of Product

United States

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